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5-Methoxy-2-thiouridine - 30771-43-8

5-Methoxy-2-thiouridine

Catalog Number: EVT-3188139
CAS Number: 30771-43-8
Molecular Formula: C10H14N2O6S
Molecular Weight: 290.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Methoxy-2-thiouridine is synthesized through specific chemical reactions involving uridine derivatives. It falls under the category of modified nucleosides, which are crucial for the proper functioning of ribonucleic acid in various biological processes. These modifications are essential for tRNA stability and functionality, particularly in codon recognition during protein synthesis .

Synthesis Analysis

The synthesis of 5-Methoxy-2-thiouridine involves several steps that typically include the protection of functional groups and subsequent modifications. A common method for synthesizing this compound includes the following steps:

  1. Starting Material: The synthesis often begins with uridine or its derivatives.
  2. Protection: Functional groups are protected to prevent unwanted reactions during subsequent steps.
  3. Thiolation: A thiol group is introduced at the 2-position using reagents such as phosphorus pentasulfide.
  4. Methoxylation: The methoxy group is added at the 5-position, often using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
  5. Deprotection: Finally, protective groups are removed to yield the final product.

For example, one method reports treating uridine with trimethylsilyl chloride followed by sodium azide to introduce modifications at specific positions .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-thiouridine can be described as follows:

  • Chemical Formula: C10H13N2O4S
  • Molecular Weight: Approximately 261.29 g/mol
  • Functional Groups:
    • Methoxy group (-OCH3) at the 5-position.
    • Thiol group (-SH) at the 2-position.

The presence of these functional groups affects the compound's reactivity and interaction with other biomolecules. The thiol group contributes to its ability to participate in redox reactions, while the methoxy group enhances its stability and solubility in biological systems.

Structural Characteristics

The structural characteristics include:

  • A ribose sugar backbone.
  • The orientation of substituents affects its base-pairing properties and interactions with ribosomal RNA during translation .
Chemical Reactions Analysis

5-Methoxy-2-thiouridine participates in several important chemical reactions:

  1. Redox Reactions: The thiol group can undergo oxidation to form disulfides or sulfoxides, which can affect its biological activity.
  2. Nucleophilic Substitution: The methoxy and thiol groups can participate in nucleophilic attacks on electrophilic centers in various substrates, facilitating biochemical transformations.
  3. Base Pairing: In tRNA, it plays a role in stabilizing codon-anticodon interactions through specific hydrogen bonding patterns.

These reactions are critical for its function in protein synthesis and cellular metabolism .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-thiouridine primarily relates to its role in tRNA modifications:

  • Codon Recognition: The presence of the thiol group enhances codon recognition by stabilizing interactions with mRNA during translation. This modification helps prevent misreading of codons and ensures accurate protein synthesis.
  • Regulation of Translation: By modifying tRNA at specific positions, it influences ribosomal activity and translation efficiency, particularly under stress conditions where accurate protein synthesis is crucial .

Research indicates that modifications like 5-Methoxy-2-thiouridine are essential for maintaining translational fidelity and efficiency across various organisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-2-thiouridine include:

  • Solubility: Generally soluble in water and organic solvents due to its polar functional groups.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Not extensively documented but expected to be similar to other nucleoside derivatives.

These properties make it suitable for various biochemical applications, including studies on tRNA modifications .

Applications

5-Methoxy-2-thiouridine has several scientific applications:

  1. Biochemical Research: Used to study tRNA modifications and their impact on translation accuracy and efficiency.
  2. Antitumor Studies: As a purine nucleoside analogue, it shows potential in targeting indolent lymphoid malignancies, providing avenues for cancer therapy development .
  3. Molecular Biology Techniques: Employed in assays to monitor tRNA modifications across different organisms, aiding in understanding evolutionary aspects of genetic translation mechanisms .
Molecular Biology of tRNA Wobble Position Modifications

Enzymatic Biosynthesis Pathways of mcm⁵s²U

The biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) at the wobble position (U34) of eukaryotic tRNAs involves sequential enzymatic steps that ensure translational fidelity. This modification is essential for tRNA stability, codon-anticodon interactions, and prevention of frameshifting errors [1] [5].

Conserved Eukaryotic Modification Complexes (Trm9-Trm112 Orthologs)

The Trm9-Trm112 heterodimeric complex catalyzes the final methyl esterification step in mcm⁵s²U formation. Trm9 (a methyltransferase) uses S-adenosylmethionine (SAM) to methylate the carboxymethyl side chain of ncm⁵s²U (5-carbamoylmethyl-2-thiouridine), yielding mcm⁵s²U [1] [5]. Trm112 acts as a structural cofactor, stabilizing Trm9 and enhancing its catalytic efficiency. Orthologs of this complex are evolutionarily conserved:

  • S. cerevisiae: Trm9-Trm112 modifies tRNAᴳˡᵘ, tRNAᴳˡⁿ, and tRNAᴸʸˢ
  • H. sapiens: The analogous complex (Trm9 homolog: ALKBH8; Trm112 homolog: TRMT112) performs identical functions [1] [4].

Deficiency in Trm9-Trm112 disrupts proteome integrity, increasing mistranslation of AA-ending codons [5].

Sulfur Transferase Mechanisms

Sulfur incorporation at U34 requires a conserved sulfur relay system:

  • Yeast (Ncs6/Ncs2): Ncs6 (a cysteine desulfurase) generates persulfide sulfur from cysteine, transferred via Ncs2 (a ubiquitin-like modifier) to tRNA [5] [9].
  • Mammals (CTU1/CTU2): CTU2 (homolog of Ncs6) activates sulfur, while CTU1 (homolog of Ncs2) adenylates U34 and facilitates sulfur transfer [1] [5].

This step precedes carboxymethylation, as sulfur-deficient tRNA cannot undergo subsequent modifications [5].

Carboxymethylation and Methyl Esterification Steps

The Elongator complex (Elp1-6) initiates C5-side chain elongation:

  • Carboxymethylation: The radical SAM domain of Elp3 synthesizes cm⁵U34 from U34 using acetyl-CoA [9] [10].
  • Methyl esterification: Trm9-Trm112 converts cm⁵U34/ncm⁵U34 to mcm⁵U34 via SAM-dependent methylation [1] [4].

Table 1: Key Enzymes in mcm⁵s²U Biosynthesis

Enzyme ComplexOrganismFunctionSubstrates
Trm9-Trm112S. cerevisiaeMethyl esterificationtRNAᴳˡᵘ, tRNAᴳˡⁿ, tRNAᴸʸˢ
ALKBH8-TRMT112H. sapiensMethyl esterificationtRNAᴳˡᵘ, tRNAᴳˡⁿ
Ncs6/Ncs2S. cerevisiae2-ThiolationU34 of target tRNAs
CTU1/CTU2H. sapiens2-ThiolationU34 of target tRNAs
Elongator (Elp3)EukaryotesC5-carboxymethylationU34 of target tRNAs

Evolutionary Conservation Across Eukaryotic Lineages

mcm⁵s²U modification machinery is conserved from fungi to mammals, but with lineage-specific adaptations:

  • Fungi: S. cerevisiae utilizes the canonical Trm9-Trm112-Elongator pathway [5].
  • Plants: Chloroplast tRNAs harbor mcm⁵s²U34 but lack Trm9 orthologs; instead, MnmM methyltransferases (analogous to bacterial MnmC) catalyze methylation [4].
  • Mammals: ALKBH8-TRMT112 retains Trm9 functionality, while CTU1/CTU2 mirrors Ncs6/Ncs2 activity [1] [5].

γ-toxin endonuclease assays confirm mcm⁵s²U conservation in protozoans, plants, and mammals by cleaving only modified tRNAs [1].

Mitochondrial Analogues (τm⁵s²U) and Their Biogenesis

Mitochondrial tRNAs utilize 5-taurinomethyl-2-thiouridine (τm⁵s²U) as a functional counterpart to cytosolic mcm⁵s²U. This modification occurs in mt-tRNAᴸᵉᵘ⁽ᵁᵁᴿ⁾ and mt-tRNAᴸʸˢ and prevents mistranslation in OXPHOS complexes [3] [9] [10].

Biogenesis pathway:

  • Sulfur incorporation: Mitochondrial-specific Nfs1 (cysteine desulfurase) and Mtu1 (thiouridylase) generate s²U34 [9].
  • Taurinomethylation: A novel mitochondrial splice variant of ELP3 (mt-ELP3) localizes to the matrix. Unlike cytosolic Elp3, mt-ELP3 lacks acetyltransferase activity but catalyzes taurine addition to U34 using a radical SAM mechanism [9] [10].

Table 2: Mitochondrial vs. Cytosolic tRNA Modifications

FeatureCytosolic mcm⁵s²UMitochondrial τm⁵s²U
Modification at U345-methoxycarbonylmethyl-2-thiouridine5-taurinomethyl-2-thiouridine
Sulfur TransferasesCTU1/CTU2 (mammals); Ncs6/Ncs2 (yeast)Mtu1/Nfs1
C5-Side Chain EnzymeTrm9-Trm112 (methyl esterification)mt-ELP3 (taurinomethylation)
Functional RolePrevents frameshifting; ensures codon fidelityProtects against angiogenin; optimizes mitochondrial translation

Overexpression of mt-ELP3 enhances τm⁵s²U levels, increasing mitochondrial translation efficiency and OXPHOS output [9] [10].

Regulatory Mechanisms of Modification Machinery Expression

Expression of mcm⁵s²U biosynthesis components is tightly regulated:

  • Stress-Responsive Control: Oxidative stress induces CTU1/CTU2 via the ATF4-dependent integrated stress response (ISR), enhancing tRNA thiolation to maintain proteostasis [5].
  • Transcriptional Regulation: PGC-1α coactivator upregulates ELP3 and CTU2 during mitochondrial biogenesis, linking tRNA modification to energy metabolism [9].
  • Post-Translational Modifications: AKT-mediated phosphorylation inhibits Trm9 activity in cancers, reducing mcm⁵s²U levels and promoting mistranslation of oncogenes [1].

Box 1: Pathogenic Implications of Dysregulated mcm⁵s²UMutations in modification enzymes cause severe pathologies:

  • ELP3 variants → neurodevelopmental disorders due to tRNA instability [9].
  • TRMU (mitochondrial thiouridylase) mutations → acute infantile liver failure [3].
  • ATF4/ISR dysregulation → diminished tRNA thiolation in neurodegeneration [5].

Properties

CAS Number

30771-43-8

Product Name

5-Methoxy-2-thiouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one

Molecular Formula

C10H14N2O6S

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1

InChI Key

UEDBWEAKPIIMDA-JXOAFFINSA-N

SMILES

COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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